molecular formula C12H14FNOS B3007713 N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide CAS No. 2305310-04-5

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide

Cat. No.: B3007713
CAS No.: 2305310-04-5
M. Wt: 239.31
InChI Key: SUBGFQCLCINNRT-UHFFFAOYSA-N
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Description

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide typically involves the reaction of 2-fluorobenzyl mercaptan with an appropriate alkylating agent to introduce the methylsulfanyl group. This intermediate is then reacted with an acrylamide derivative under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in covalent bonding or redox reactions. The prop-2-enamide moiety may facilitate interactions with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • 2-Fluorophenyl methyl sulfone
  • N-[2-(2-Fluorophenyl)ethyl]-2-(methylsulfanyl)nicotinamide

Uniqueness

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorophenyl and a methylsulfanyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-2-12(15)14-7-8-16-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGFQCLCINNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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